Gallium 8-hydroxyquinolinate

Overview

Description

Mechanism of Action

Target of Action

Gallium 8-hydroxyquinolinate, also known as tris (8-quinolinolato)gallium (iii), is an experimental anticancer drug . The primary targets of this compound are cancer cells, particularly those of renal cell carcinoma . The compound’s ability to inhibit tumor growth has been a significant factor in its development as an anticancer drug .

Mode of Action

The mode of action of this compound involves the inhibition of tumor growth . The compound’s interaction with its targets results in the suppression of cancer cell proliferation . The cellular acquisition of gallium mainly occurs by transferrin-mediated uptake followed by accumulation in endosomes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cancer cell growth and proliferation . The compound’s action leads to the inhibition of these pathways, thereby suppressing the growth of cancer cells . The downstream effects of this action include the reduction of tumor size and potentially the inhibition of metastasis .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a long terminal half-life, a high total clearance, and a large apparent volume of distribution . The compound is designed to be more lipophilic, which is expected to improve absorption . The absorption of this compound from the gastrointestinal tract and delivery to tumors were found to be poor, with the majority excreted in feces .

Result of Action

The result of the action of this compound is the inhibition of tumor growth . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways related to cancer cell proliferation . The compound’s action leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances . More research is needed to fully understand the impact of these environmental factors on the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium 8-hydroxyquinolinate can be synthesized through a solvent-evaporation-induced self-assembly approach. This method involves dissolving gallium nitrate and 8-hydroxyquinoline in a suitable solvent, followed by slow evaporation of the solvent to form crystalline nanostructures . The reaction typically occurs under ambient conditions without the need for an anti-solvent or surfactant.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Gallium 8-hydroxyquinolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.

Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its luminescence.

Substitution: The 8-hydroxyquinoline ligands can be substituted with other ligands, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents like ethylenediamine.

Major Products Formed

Oxidation: Oxidized derivatives with altered optical properties.

Reduction: Reduced forms with modified electronic structures.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Gallium 8-hydroxyquinolinate has a wide range of scientific research applications:

Optoelectronics: Used in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Biology: Studied for its role in calcium signaling and its potential as a fluorescent probe.

Industry: Utilized in the development of sensors and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

Tris(8-hydroxyquinolinato)aluminum: Known for its use in OLEDs, similar to gallium 8-hydroxyquinolinate.

Tris(8-hydroxyquinolinato)indium: Another compound with luminescent properties, used in optoelectronic applications.

Uniqueness

This compound stands out due to its unique combination of optical properties and biological activity. Unlike its aluminum and indium counterparts, it has shown significant potential in medical applications, particularly in cancer treatment .

Biological Activity

Gallium 8-hydroxyquinolinate, also known as KP46 or gallium tris(8-hydroxyquinolinate), has gained attention in recent years for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its anticancer properties, interactions with biological systems, and mechanisms of action.

Overview of this compound

Gallium is a metal that has been studied for its therapeutic properties, particularly in cancer treatment. The incorporation of 8-hydroxyquinoline enhances its lipophilicity and bioavailability compared to traditional gallium salts. This compound has shown promise in various studies as an effective anticancer agent.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It achieves this through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : KP46 increases ROS levels within cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Cell Cycle Arrest : Studies have shown that KP46 can induce cell cycle arrest in various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer) cells .

- Protein Expression Modulation : The compound affects the expression of proteins related to DNA repair and apoptosis, which contributes to its cytotoxic effects against cancer cells .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the cytotoxicity of various gallium complexes, including KP46, against human cancer cell lines. KP46 exhibited an IC50 value of 1.2 ± 0.3 μM against HCT116 cells, demonstrating superior efficacy compared to traditional chemotherapeutics like cisplatin .

- Another investigation revealed that KP46 showed higher accumulation in A375 melanoma cells when compared to gallium acetate, suggesting enhanced targeting capabilities .

-

In Vivo Studies :

- In animal models, KP46 was administered orally and intravenously. While oral administration showed poor absorption and bioavailability, intravenous administration resulted in significant tumor accumulation over time . This highlights the need for optimized delivery methods for effective therapeutic use.

Interaction with Biological Molecules

This compound interacts with various biological molecules, including proteins and nucleic acids. Its binding affinity for human serum proteins has been studied extensively:

- Protein Binding : KP46 shows partial binding to human serum albumin (HSA), which may affect its distribution and efficacy in vivo . Understanding these interactions is crucial for predicting the pharmacokinetics of the compound.

- Chelation Properties : The chelation of gallium by 8-hydroxyquinoline enhances its stability and solubility, making it a viable candidate for therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other gallium compounds:

| Compound | IC50 (μM) | Mechanism of Action | Notable Findings |

|---|---|---|---|

| This compound | 1.2 | ROS generation, apoptosis induction | Effective against HCT116; low toxicity |

| Gallium Acetate | N/A | Traditional gallium mechanism | Lower accumulation in tumors than KP46 |

| Gallium Nitrate | N/A | Antitumor properties | Used clinically for various cancers |

Future Directions

Research on this compound is ongoing, with a focus on:

- Optimizing Formulations : Improving the bioavailability through novel delivery systems.

- Mechanistic Studies : Further elucidating the molecular pathways affected by KP46.

- Clinical Trials : Conducting trials to establish safety and efficacy profiles in humans.

Properties

IUPAC Name |

tri(quinolin-8-yloxy)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNQSDKCINQQP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

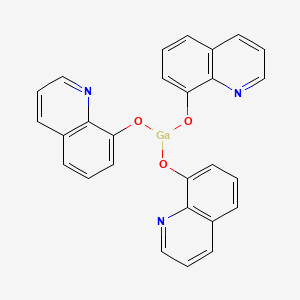

C1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18GaN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using BSA and GO as carriers for gallium 8-hydroxyquinolinate?

A: The research emphasizes the biocompatibility of BSA and GO as crucial factors in their selection as carriers for the modified gallium complex. Both BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs exhibit stability in various solutions. The study demonstrates their biocompatibility through successful in vivo imaging in HCT116 tumor-bearing mouse models. This suggests that both BSA and GO can effectively encapsulate and deliver the complex without eliciting adverse reactions, making them promising materials for enhancing the delivery of the complex [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.